molecular formula C11H9FN2O2 B8485346 1-(3-Fluorophenyl)-5-carboxymethylpyrazole

1-(3-Fluorophenyl)-5-carboxymethylpyrazole

Cat. No. B8485346
M. Wt: 220.20 g/mol
InChI Key: GLMRYXKJQMIAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-5-carboxymethylpyrazole is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)-5-carboxymethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)-5-carboxymethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C11H9FN2O2/c12-8-2-1-3-9(6-8)14-10(4-5-13-14)7-11(15)16/h1-6H,7H2,(H,15,16)

InChI Key

GLMRYXKJQMIAKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CC=N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of ethyl vinyl ether (340 mL, 3.55 mol) in diethyl ether (200 mL), cooled in an ice bath, is added dropwise a solution of malonyl dichloride (69 mL, 0.71 mol) in ether (20 mL). Stirring is continued at 0° C. for 2 h, then a solution of triethylamine (196 mL) and ethanol (350 mL) in ether (210 mL) is added with cooling. More ether is added to further precipitate triethylamine hydrochloride, the mixture is then filtered, and the filtrate concentrated. The residue is taken up in ethanol (710 mL), then triethyl orthoformate (177 mL, 1.07 mol) and concentrated HCl (5 mL) is added. The mixture is stirred overnight then concentrated. To the residue is added ethanol (500 mL) and 3-Fluorophenylhydrazine hydrochloride (27.6 g, 0.17 mol). The mixture is heated at reflux for 2 h, then cooled and concentrated. Ethyl acetate is added, the mixture is washed with aqueous bicarbonate, then with water, dried (Na2SO4), concentrated, and the residue purified by silica gel chromatography. Ethanol (20 mL) and 1 N NaOH (100 mL) are added, and heated at reflux for 1 h. The mixture is cooled and washed with ethyl acetate. The aqueous layer is cooled and acidified, the solid collected by filtration, rinsed well with water and dried to give 1-(3-Fluorophenyl)-5-carboxymethylpyrazole as a gold solid. 1H NMR (CDCl3): δ 7.68 (d, J=1.8 Hz, 1H), 7.41-7.48 (m, 1H), 7.10-7.26 (m, 3H), 6.44 (d, J=2.1 Hz, 1H), 3.77 (8, 2H). LCMS: 221.2 (MH+), 219.2(MH−).
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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27.6 g
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500 mL
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210 mL
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solvent
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350 mL
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solvent
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196 mL
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solvent
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340 mL
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200 mL
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69 mL
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20 mL
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solvent
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177 mL
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5 mL
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Reaction Step Six

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